(R)-(-)-1-Benzyloxy-2-propanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves intricate chemical reactions, highlighting the complexity and versatility of organic synthesis methods. For example, the synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens demonstrates the sophisticated techniques employed in creating complex molecules with specific properties, although this does not directly pertain to "(R)-(-)-1-Benzyloxy-2-propanol" itself (Kong & Tang, 1998).
Molecular Structure Analysis
The structural analysis of molecules similar to "(R)-(-)-1-Benzyloxy-2-propanol" often involves advanced spectroscopic techniques. Studies such as those on diastereomeric gossypol Schiff bases provide insight into the molecular structure and the conditions affecting isomerization processes, demonstrating the intricate balance of forces within molecular structures (Przybylski et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving "(R)-(-)-1-Benzyloxy-2-propanol" and its analogs are central to understanding its reactivity and potential applications. The study on the synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone via a Horner‐Wadsworth‐Emmons Reaction highlights the type of chemical transformations that compounds like "(R)-(-)-1-Benzyloxy-2-propanol" might undergo, showcasing the diversity of reactions that such molecules can participate in (Enders et al., 2003).
Physical Properties Analysis
The physical properties of compounds similar to "(R)-(-)-1-Benzyloxy-2-propanol" are critical for their characterization and application. These properties include melting points, solubility, and phase behavior, which are essential for the material's application in various industries. The synthesis and novel mesomorphic properties of side-chain liquid crystalline polyacetylenes exemplify the significance of understanding these physical properties in designing materials with desired characteristics (Kong & Tang, 1998).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for further functionalization, are crucial for the practical use of "(R)-(-)-1-Benzyloxy-2-propanol" in chemical synthesis and other applications. For instance, the modular amino alcohol ligands study showcases the role of chemical structure in determining reactivity and selectivity in catalytic processes, which can be pertinent to understanding the chemical behavior of "(R)-(-)-1-Benzyloxy-2-propanol" (Jimeno et al., 2003).
Scientific Research Applications
Kapoor et al. (2003) improved the preparation of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol from 1-naphthol and epichlorohydrin, resulting in highly optically pure compounds. These compounds are crucial for beta-adrenergic blocking agents and antihypertensive drugs (Kapoor et al., 2003).
Kossenjans and Martens (1998) found that sulfur-containing C2-symmetrical bis-β-amino alcohols derived from (R)-cysteine could be used in enantioselective catalysis to produce 1-phenyl-1-propanol and 1-phenyl-1-ethanol with high enantiomeric excesses (Kossenjans & Martens, 1998).
Poon, Albiniak, and Dudley (2007) demonstrated the use of 2-Benzyloxy-1-Methylpyridinium Trifluoromethanesulfonate for effective protection of alcohols in benzylation reactions and waste disposal (Poon, Albiniak, & Dudley, 2007).
Miyazawa et al. (2001) showed a method for preparing enantiomerically pure 2-aryloxy-1-propanols using lipase-catalyzed enantioselective acylation in organic media, with potential applications in the pharmaceutical and biotechnology industries (Miyazawa et al., 2001).
Enders, Berg, and Jandeleit (2003) synthesized ()-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, which can be used as a precursor for unsaturated sulfones in acid-catalyzed benzylation (Enders, Berg, & Jandeleit, 2003).
Cipiciani, Cittadini, and Fringuelli (1998) found that Candida rugosa lipase effectively hydrolyzes racemic methyl 2-(2,4-dichlorophenoxy)propionate, resulting in high enantiomeric excess and excellent yield (Cipiciani, Cittadini, & Fringuelli, 1998).
Wright et al. (1997) discovered that selective dopamine D4 receptor antagonists could be improved by replacing benzyl with phenoxy and naphthalene with phenyl, leading to potent ligands (Wright et al., 1997).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. It includes studying its Material Safety Data Sheet (MSDS) and understanding the precautions needed when handling the compound.
Future Directions
This involves predicting or proposing future research directions. It could include potential applications of the compound, improvements in its synthesis, or further studies into its properties or mechanism of action.
For a specific compound like “®-(-)-1-Benzyloxy-2-propanol”, you would need to search scientific databases or literature to find relevant papers and data. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to scientific databases or a library, they may be able to help you find more information. If you’re doing this for a research project, it’s also a good idea to consult with your supervisor or a knowledgeable colleague. They can provide guidance and help you interpret the data you find.
properties
IUPAC Name |
(2R)-1-phenylmethoxypropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBPYIUAQLPHJG-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449549 | |
Record name | (R)-(-)-1-Benzyloxy-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-1-Benzyloxy-2-propanol | |
CAS RN |
89401-28-5 | |
Record name | (R)-(-)-1-Benzyloxy-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-1-(benzyloxy)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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